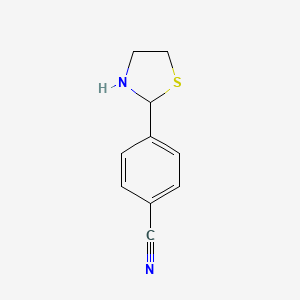

4-(1,3-Thiazolidin-2-yl)benzonitril

Übersicht

Beschreibung

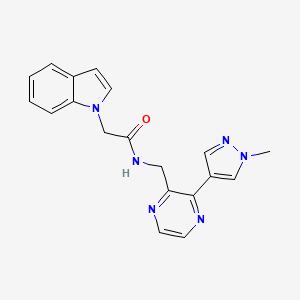

4-(1,3-Thiazolidin-2-yl)benzonitrile is an organic compound with the molecular formula C10H10N2S and a molecular weight of 190.26 g/mol.

Wissenschaftliche Forschungsanwendungen

. Some of its applications include:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

Target of Action

The primary targets of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been found to be effective in the synthesis of valuable organic combinations .

Mode of Action

The exact mode of action of 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidin-4-one derivatives, which share a similar structure, have been found to show significant anticancer activities . They interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

The biochemical pathways affected by 4-(1,3-Thiazolidin-2-yl)benzonitrile Thiazolidin-4-one derivatives have been found to mediate the formation of udp-murnac-pentapeptide through the stepwise additions of murc (l-alanine), murd (d-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or mure (l-lysine) and murf (dipeptide d-ala-d-ala) to the d-lactoyl group of udp-n-acetylmuramic acid .

Pharmacokinetics

The ADME properties and their impact on the bioavailability of 4-(1,3-Thiazolidin-2-yl)benzonitrile Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

The molecular and cellular effects of the action of 4-(1,3-Thiazolidin-2-yl)benzonitrile anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(1,3-Thiazolidin-2-yl)benzonitrile The presence of sulfur in thiazolidine motifs enhances their pharmacological properties .

Biochemische Analyse

Biochemical Properties

The thiazolidine motif in 4-(1,3-Thiazolidin-2-yl)benzonitrile is intriguing and has been found to possess extensive biological potential . It has been reported to interact with various enzymes, proteins, and other biomolecules, exhibiting properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and hypoglycemic activities .

Cellular Effects

4-(1,3-Thiazolidin-2-yl)benzonitrile can influence cell function in various ways. For instance, it has been reported to improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases, and scavenge reactive oxygen species (ROS), thereby exhibiting hypoglycemic, antimicrobial, and antioxidant actions respectively .

Molecular Mechanism

The mechanism of action of 4-(1,3-Thiazolidin-2-yl)benzonitrile is multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it stimulates the PPAR-γ receptor to improve insulin resistance and inhibits cytoplasmic Mur ligases for its antimicrobial action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazolidin-2-yl)benzonitrile typically involves the reaction of aniline, chloro benzaldehyde, and thioglycolic acid (TGA) under specific conditions . The reaction is often catalyzed by CoFe2O4@SiO2/PrNH2 nanoparticles, which act as a magnetically recyclable, green, and efficient catalyst . The reaction conditions usually involve refluxing in toluene .

Industrial Production Methods

While specific industrial production methods for 4-(1,3-Thiazolidin-2-yl)benzonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Thiazolidin-2-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Primary amines.

Substitution: Various substituted thiazolidine derivatives.

Vergleich Mit ähnlichen Verbindungen

4-(1,3-Thiazolidin-2-yl)benzonitrile can be compared with other thiazolidine derivatives, such as:

1,3-Thiazolidin-4-ones: Known for their antimicrobial and antifungal activities.

1,3-Thiazolidine-2,4-diones: Used in antidiabetic drugs like pioglitazone and rosiglitazone.

2-Thioxo-1,3-thiazolidin-4-ones: Exhibiting significant pharmacological activities.

The uniqueness of 4-(1,3-Thiazolidin-2-yl)benzonitrile lies in its specific structural features and the presence of the benzonitrile group, which imparts distinct chemical and biological properties.

Eigenschaften

IUPAC Name |

4-(1,3-thiazolidin-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4,10,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLYORCAGNIGOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-difluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2566715.png)

![[(2S,4R)-4-Tert-butylpiperidin-2-yl]methanol](/img/structure/B2566718.png)

![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2566720.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/new.no-structure.jpg)

![4-oxo-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-4H-chromene-2-carboxamide](/img/structure/B2566729.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2-fluorophenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2566731.png)

![2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B2566732.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2566734.png)

![4-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2566736.png)